molecular formula C10H15NO3 B1432025 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile CAS No. 1803605-23-3

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile

Cat. No.: B1432025
CAS No.: 1803605-23-3
M. Wt: 197.23 g/mol
InChI Key: BTYPCXGSSQRXME-UHFFFAOYSA-N
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Description

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system and a hydroxyacetonitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves several steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decane with acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .

Scientific Research Applications

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile involves its interaction with specific molecular targets. The hydroxyacetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile is unique due to its combination of a spirocyclic ring system and hydroxyacetonitrile group. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c11-7-9(12)8-1-3-10(4-2-8)13-5-6-14-10/h8-9,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYPCXGSSQRXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(C#N)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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